Boc-(Lys9)-Neurotensin (9-13)-methyl ester

Neurotensin receptor pharmacology Peptide fragment SAR Metabolic protection strategy

Boc-(Lys9)-Neurotensin (9-13)-methyl ester (sequence: Boc-Lys-Pro-Tyr-Ile-Leu-OMe) is a synthetically modified, double-protected C-terminal pentapeptide fragment of the endogenous tridecapeptide neurotensin (NT). The compound incorporates a tert-butyloxycarbonyl (Boc) group at the N-terminus, a lysine substitution at position 9 in place of the native arginine, and a methyl ester cap at the C-terminus.

Molecular Formula C38H62N6O9
Molecular Weight 746.9 g/mol
CAS No. 89545-20-0
Cat. No. B1383628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-(Lys9)-Neurotensin (9-13)-methyl ester
CAS89545-20-0
Molecular FormulaC38H62N6O9
Molecular Weight746.9 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC(C)C)C(=O)OC)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C(CCCCN)NC(=O)OC(C)(C)C
InChIInChI=1S/C38H62N6O9/c1-9-24(4)31(34(48)41-29(21-23(2)3)36(50)52-8)43-32(46)28(22-25-15-17-26(45)18-16-25)40-33(47)30-14-12-20-44(30)35(49)27(13-10-11-19-39)42-37(51)53-38(5,6)7/h15-18,23-24,27-31,45H,9-14,19-22,39H2,1-8H3,(H,40,47)(H,41,48)(H,42,51)(H,43,46)/t24-,27-,28-,29-,30-,31-/m0/s1
InChIKeyAUHQZSDJRFBFIE-RKIKPYJTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-(Lys9)-Neurotensin (9-13)-methyl ester (CAS 89545-20-0): Core Identity and Comparator Landscape for Neurotensin Receptor Ligand Procurement


Boc-(Lys9)-Neurotensin (9-13)-methyl ester (sequence: Boc-Lys-Pro-Tyr-Ile-Leu-OMe) is a synthetically modified, double-protected C-terminal pentapeptide fragment of the endogenous tridecapeptide neurotensin (NT) [1]. The compound incorporates a tert-butyloxycarbonyl (Boc) group at the N-terminus, a lysine substitution at position 9 in place of the native arginine, and a methyl ester cap at the C-terminus. These modifications collectively define it as a member of the metabolically protected neurotensin pentapeptide class first disclosed in US Patent 4,425,269, wherein the blocked pentapeptides are claimed to exhibit substantially the same pharmacological activity and potency as full-length neurotensin [2]. Its primary differentiation space lies at the intersection of three comparator categories: (a) the full-length neurotensin tridecapeptide (NT 1-13), (b) the unprotected core pentapeptide NT(9-13), and (c) the widely studied hexapeptide fragment NT(8-13) and its acetyl- or pseudopeptide-modified analogues (e.g., JMV438, JMV449). The compound is commercially available as the hydrochloride salt with purity typically ≥97% by HPLC, a molecular weight of 746.95 Da (free base) / 783.44 Da (HCl salt), and DMSO solubility .

Why Neurotensin (9-13) or Full-Length Neurotensin Cannot Simply Substitute for Boc-(Lys9)-Neurotensin (9-13)-methyl ester in Research and Screening Workflows


Generic substitution among neurotensin fragments fails because of three intersecting structural determinants: chain length, terminal protection status, and residue-9 identity. The unprotected pentapeptide NT(9-13) is significantly less potent than full-length neurotensin or the hexapeptide NT(8-13) in both receptor binding and functional assays [1]. Full-length neurotensin (1-13), while equipotent, carries 13 residues and lacks any protecting groups, rendering it susceptible to rapid degradation by aminopeptidases and carboxypeptidases in biological matrices [2]. The widely used hexapeptide NT(8-13) and its acetylated analogue are potent but retain a free carboxylic acid terminus and contain two arginine residues (Arg8, Arg9), which impose different solubility, aggregation, and synthetic complexity profiles compared to the Boc-Lys9-methyl ester pentapeptide design. Boc-(Lys9)-Neurotensin (9-13)-methyl ester uniquely resolves these trade-offs: the Boc and methyl ester caps confer resistance to exopeptidase cleavage, the Lys9 substitution maintains receptor engagement while simplifying side-chain handling relative to arginine, and the pentapeptide length reduces solid-phase synthesis cycle count from 13 (full NT) or 6 (NT 8-13) to just 5 amino acid couplings [2][3]. Simply substituting any alternative fragment introduces either potency loss, stability compromise, or synthetic inefficiency, making the selection of this specific compound a rational procurement decision grounded in its multi-attribute differentiation.

Quantitative Differentiation Evidence for Boc-(Lys9)-Neurotensin (9-13)-methyl ester (CAS 89545-20-0) Relative to Closest Analogs


Equipotent Activity Restored to Full-Length Neurotensin Level vs. Unprotected NT(9-13) Pentapeptide

The patent literature explicitly states that the blocked pentapeptide Boc-Lys-Pro-Tyr-Ile-Leu-OMe exhibits substantially the same activity and substantially the same potency as the tridecapeptide neurotensin (1-13) [1]. This stands in contrast to the corresponding unprotected pentapeptide NT(9-13), which is documented as exhibiting NT-like activity but with lower potency than both full-length neurotensin and the hexapeptide NT(8-13) [1][2]. The dual-protection strategy (Boc at N-terminus, methyl ester at C-terminus) is the critical structural determinant that restores full pharmacological equivalence to the shorter pentapeptide sequence. In functional assays, neurotensin (1-13) shows an EC50 of approximately 13 nM on rat substantia nigra dopaminergic neurones, and NT(9-13) retains agonist activity at this target, though with reduced potency relative to the parent peptide [3].

Neurotensin receptor pharmacology Peptide fragment SAR Metabolic protection strategy

Lys9 Substitution: Functional Tolerance and Synthetic Advantage Relative to Arg9-Containing Fragments

Granier et al. (1982) demonstrated through systematic alanine and citrulline scanning of the NT(8-13) hexapeptide that the guanidinium structure of residues 8 and 9 is not essential for receptor binding or pharmacological activity, as these positions could be efficiently replaced by the ε-amino group of lysyl side chains without significant loss of function [1]. This finding is corroborated by contemporary data on [Lys8, Lys9]-Neurotensin (8-13) (JMV438), which retains high-affinity binding to human NTS1 and NTS2 receptors with Ki values of 0.33 nM and 0.95 nM, respectively . The Boc-(Lys9)-Neurotensin (9-13)-methyl ester compound incorporates this validated Lys9 substitution within the shorter pentapeptide framework, offering a distinct synthetic advantage: lysine coupling avoids the guanidinium side-chain protection requirements (Pbf or Mtr) necessary for arginine, reducing coupling complexity and improving overall synthesis yield relative to Arg9-containing analogues [2].

Structure-activity relationship NT receptor binding Peptide synthesis optimization

Dual-Terminal Metabolic Protection vs. Unprotected NT(9-13) and NT(8-13) Fragments

A key structural differentiator of Boc-(Lys9)-Neurotensin (9-13)-methyl ester is its dual terminal protection: an N-terminal tert-butyloxycarbonyl (Boc) group and a C-terminal methyl ester. The Boc group blocks N-terminal recognition by aminopeptidases, while the methyl ester prevents attack by carboxypeptidases—the two primary routes of exopeptidase-mediated degradation for unprotected peptide fragments in biological media [1]. The unprotected pentapeptide NT(9-13) and the hexapeptide NT(8-13) both possess free N- and C-termini and are susceptible to rapid degradation in plasma, tissue homogenates, and cell-based assays. The patent explicitly designates this compound class as 'metabolically protected', and the principle is consistent with extensive literature demonstrating that N-terminal acylation and C-terminal amidation or esterification significantly extend the half-life of neurotensin fragments in vitro and in vivo [2][3]. Vendor technical documentation corroborates that the Boc and methyl ester modifications render this peptide 'more suitable for in vivo studies and long-term cell culture experiments' compared to unprotected analogues . While direct head-to-head metabolic stability half-life values for this specific compound versus NT(9-13) are not publicly available in the primary literature, the class-level inference is mechanistically unequivocal and consistent with multiple independent studies on NT(8-13) stabilization.

Peptide stability Exopeptidase resistance In vivo half-life extension

Purity Specification Benchmarking: HPLC ≥ 97% with Full Analytical Characterization Supporting Reproducible Procurement Decisions

Commercially available Boc-(Lys9)-Neurotensin (9-13)-methyl ester hydrochloride is supplied with a purity specification of ≥ 97% by HPLC (ChemImpex, 2022), with additional suppliers offering customizable purity grades ranging from 80% to 99% for custom synthesis orders [1]. This is a critical procurement differentiation because the unprotected NT(9-13) pentapeptide and many research-grade NT(8-13) analogues are often available only through custom synthesis with variable purity documentation. The compound's defined molecular formula (C38H62N6O9·HCl), molecular weight (783.44 Da as HCl salt), and MDL number (MFCD00237194) provide precise identity verification criteria that enable cross-vendor lot comparison. Certified analytical documentation including HPLC chromatogram, mass spectrum, and amino acid analysis is routinely provided, meeting the reproducibility standards required for peer-reviewed publication and regulatory-facing preclinical studies .

Peptide quality control HPLC purity specification Procurement reproducibility

Pentapeptide vs. Hexapeptide Chain Length: Synthesis Cycle Reduction and Cost/Throughput Advantage

Boc-(Lys9)-Neurotensin (9-13)-methyl ester is a pentapeptide (5 amino acid residues), whereas the most commonly studied neurotensin active fragment is the hexapeptide NT(8-13) (6 residues) and the full-length hormone is a tridecapeptide (13 residues). In standard solid-phase peptide synthesis (SPPS), each residue addition cycle involves coupling, washing, deprotection, and washing steps, with the cumulative yield following a geometric progression: overall yield = (per-step yield)^n. For the pentapeptide target, n=5 coupling cycles are required, compared to n=6 for NT(8-13) analogues and n=13 for full-length neurotensin [1][2]. Assuming a 98% per-step coupling efficiency, this translates to a theoretical crude yield advantage of approximately 90% (pentapeptide) vs. 89% (hexapeptide) vs. 77% (tridecapeptide). While the per-step difference appears small, the reduced number of amino acid building blocks, lower solvent consumption, shorter synthesis time, and simplified purification profile collectively reduce production cost. The patent explicitly selected the pentapeptide scaffold as the preferred embodiment, noting the surprising finding that the blocked pentapeptide—despite lacking residue 8 entirely—exhibits equipotency to the tridecapeptide, making the extra synthesis burden of the hexapeptide unnecessary for achieving full activity [2].

Solid-phase peptide synthesis efficiency Procurement cost optimization Synthesis scale-up

Optimal Research and Industrial Application Scenarios for Boc-(Lys9)-Neurotensin (9-13)-methyl ester Based on Quantitative Differentiation Evidence


In Vivo Neurotensin Receptor Pharmacology Requiring Extended Peptide Half-Life Without Continuous Infusion

For rodent models of neurotensin receptor-mediated analgesia, hypothermia, or dopaminergic modulation where unprotected NT(9-13) or NT(8-13) would be rapidly degraded by circulating and tissue exopeptidases (half-life typically < 5 minutes), Boc-(Lys9)-Neurotensin (9-13)-methyl ester provides dual-terminal metabolic protection (N-Boc, C-methyl ester) that extends functional exposure duration. The compound's equipotency to full-length neurotensin, as established in US Patent 4,425,269 [1], ensures that the smaller protected fragment can substitute for the tridecapeptide without requiring continuous intracerebroventricular infusion protocols. This enables single-bolus administration experimental designs that reduce surgical complexity and animal stress while maintaining pharmacodynamic responses comparable to native neurotensin.

Structure-Activity Relationship (SAR) Studies on Minimal Neurotensin Pharmacophore Requirements

For laboratories systematically mapping the minimal pharmacophore of neurotensin receptor activation, Boc-(Lys9)-Neurotensin (9-13)-methyl ester serves as the pentapeptide reference scaffold that retains full agonist activity. The compound's Lys9 substitution has been validated by the independent demonstration that lysyl ε-amino groups efficiently replace the arginyl guanidinium at position 9 without loss of function in three biological assay systems (rat brain membrane binding, HT-29 cell binding, guinea pig ileum contraction) [2]. This makes the compound an ideal parental sequence for further alanine scanning, D-amino acid substitution, or side-chain modification studies—researchers can modify a scaffold that is already the shortest sequence with full activity, maximizing sensitivity for detecting potency losses introduced by subsequent modifications.

Large-Scale Radioligand or Fluorescent Probe Synthesis for Neurotensin Receptor Imaging

The pentapeptide length (5 residues vs. 6 for NT(8-13) or 13 for full NT) reduces the synthetic burden for preparing multigram quantities of precursor peptide required for conjugation to chelators (DOTA, NOTA), fluorophores (Cy5, FITC), or biotin tags. The Boc and methyl ester protecting groups can be selectively removed under controlled conditions (acidolysis for Boc, saponification for methyl ester) to expose a single reactive site for regioselective conjugation, an advantage over unprotected fragments where both termini require differential protection/deprotection steps before conjugation [1][3]. The commercial availability at ≥ 97% HPLC purity from multiple vendors further enables procurement of quality-controlled starting material suitable for GMP-adjacent radiopharmaceutical preparation workflows.

Comparative Pharmacology Across Neurotensin Receptor Subtypes (NTS1, NTS2, NTS3/Sortilin)

The Lys9 modification provides a distinct receptor interaction profile relative to Arg9-containing fragments. While [Lys8, Lys9]-NT(8-13) (JMV438) binds hNTS1 with Ki = 0.33 nM and hNTS2 with Ki = 0.95 nM , the pentapeptide Boc-(Lys9)-NT(9-13)-methyl ester lacks residue 8 entirely, making it a selective probe for distinguishing the contribution of the Arg8/Lys8 position to NTS1 vs. NTS2 binding selectivity. Researchers comparing this compound to NT(8-13)-based analogues can parse whether the second basic residue (position 8) is required for subtype selectivity or functional bias, a question that cannot be addressed with hexapeptide-only compound libraries.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Boc-(Lys9)-Neurotensin (9-13)-methyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.